molecular formula C7H6BrF B1266182 5-Bromo-2-fluorotoluene CAS No. 51437-00-4

5-Bromo-2-fluorotoluene

Cat. No.: B1266182
CAS No.: 51437-00-4
M. Wt: 189.02 g/mol
InChI Key: VXKYOKPNAXNAFU-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorotoluene: is an organic compound with the molecular formula C7H6BrF . It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms at the 5th and 2nd positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes .

Scientific Research Applications

Chemistry: 5-Bromo-2-fluorotoluene is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of biologically active compounds. Its derivatives may exhibit various pharmacological properties, making it useful in drug discovery and development .

Industry: The compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other industrial products .

Safety and Hazards

5-Bromo-2-fluorotoluene is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound. Protective equipment such as gloves, eyeshields, and dust masks are recommended when handling this compound .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-fluorotoluene plays a crucial role in biochemical reactions due to its unique combination of bromine and fluorine atoms. . In biochemical reactions, this compound interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. The nature of these interactions often involves the formation of covalent bonds between the bromine or fluorine atoms and specific amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These changes in gene expression can result in modifications to cellular metabolism, affecting the overall function and health of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors. The bromine and fluorine atoms in this compound can form covalent bonds with specific amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes to the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits good stability under normal temperatures and pressures, making it suitable for various experimental conditions . Over extended periods, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies in in vitro and in vivo settings have shown that prolonged exposure to this compound can result in alterations to cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and overall health . At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular metabolism, and damage to tissues . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its biochemical effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its metabolism and clearance from the body . This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted . The interactions with specific enzymes, such as cytochrome P450, play a crucial role in the metabolism of this compound, affecting its metabolic flux and levels of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can also be influenced by its chemical properties, such as lipophilicity and molecular size . These factors affect its accumulation and localization within different tissues and organs .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification . The localization of this compound within specific subcellular compartments can influence its biochemical effects and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-fluorotoluene involves the bromination of 2-fluorotoluene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Potassium Permanganate (KMnO4): Used for oxidation reactions.

    Palladium Catalysts: Used for coupling reactions.

Major Products:

    5-Bromo-2-fluorobenzyl bromide: Formed via bromination.

    5-Bromo-2-fluorobenzoic acid: Formed via oxidation.

    Biaryl Compounds: Formed via coupling reactions

Comparison with Similar Compounds

  • 2-Bromo-5-fluorotoluene
  • 4-Bromo-2-fluorotoluene
  • 5-Bromo-2-fluorobenzyl bromide

Comparison: 5-Bromo-2-fluorotoluene is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring. This positional arrangement influences its reactivity and the types of reactions it can undergo. For example, the presence of both bromine and fluorine atoms can enhance the compound’s ability to participate in coupling reactions compared to similar compounds with different substitution patterns .

Properties

IUPAC Name

4-bromo-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKYOKPNAXNAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199412
Record name 5-Bromo-2-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51437-00-4
Record name 4-Bromo-1-fluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51437-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorotoluene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-2-fluorotoluene
Source EPA DSSTox
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Record name 5-bromo-2-fluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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